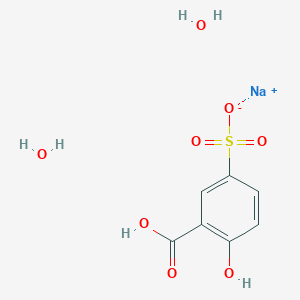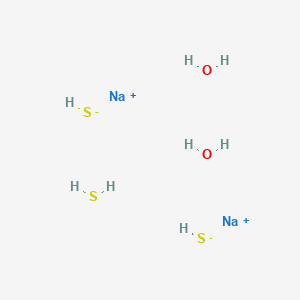
sulfuric acid;yttrium;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(III) sulfate octahydrate, with the chemical formula Y₂(SO₄)₃·8H₂O, is an inorganic compound that belongs to the family of rare earth metal sulfates. It is commonly found in its octahydrate form and is known for its high purity, often used in trace metal basis applications. This compound appears as a white solid and is soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium(III) sulfate octahydrate can be synthesized through the reaction of yttrium oxide (Y₂O₃), yttrium hydroxide (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃) with sulfuric acid (H₂SO₄). The general reaction is as follows :
[ 2Y(OH)₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 6H₂O ]
This reaction involves dissolving the yttrium precursor in sulfuric acid, followed by crystallization to obtain the octahydrate form.
Industrial Production Methods
Industrial production of yttrium(III) sulfate octahydrate typically involves large-scale reactions using yttrium oxide and sulfuric acid. The reaction is carried out in reactors where temperature and concentration are carefully controlled to ensure high yield and purity. The resulting solution is then subjected to crystallization processes to obtain the octahydrate crystals.
Análisis De Reacciones Químicas
Types of Reactions
Yttrium(III) sulfate octahydrate primarily undergoes reactions typical of sulfate compounds, including:
Formation of double salts: It can react with alkali metal sulfates to form double salts such as MY(SO₄)₂ and M₃Y(SO₄)₃ (where M represents an alkali metal).
Hydrolysis: In aqueous solutions, it can undergo hydrolysis, especially under varying pH conditions.
Common Reagents and Conditions
Alkali metal sulfates: Used in the formation of double salts.
Water: Acts as a solvent and participates in hydrolysis reactions.
Major Products Formed
Double salts: Such as potassium yttrium sulfate (KY(SO₄)₂) and sodium yttrium sulfate (Na₃Y(SO₄)₃).
Hydrolyzed products: Depending on the pH, various hydrolyzed species can form.
Aplicaciones Científicas De Investigación
Yttrium(III) sulfate octahydrate has a wide range of applications in scientific research and industry :
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of structural ceramics, optical glasses, and catalysts. It also finds applications in electrical components and photo-optical materials.
Mecanismo De Acción
The mechanism of action of yttrium(III) sulfate octahydrate is largely dependent on its ability to form coordination complexes with other molecules. The yttrium ion (Y³⁺) can coordinate with various ligands, including water molecules and sulfate ions, forming stable complexes. These interactions are crucial in its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
- Lanthanum(III) sulfate octahydrate (La₂(SO₄)₃·8H₂O)
- Cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O)
- Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O)
Uniqueness
Yttrium(III) sulfate octahydrate is unique due to its specific coordination environment and the stability of its octahydrate form. Unlike some other rare earth sulfates, yttrium(III) sulfate octahydrate forms highly stable complexes, making it particularly useful in applications requiring high purity and stability .
Propiedades
IUPAC Name |
sulfuric acid;yttrium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXOFUBWIXECMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Y].[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)

![4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)





![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)


![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)


